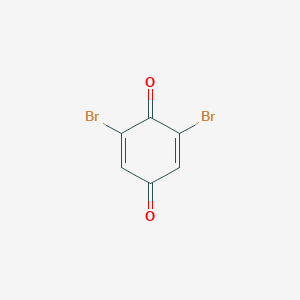

2,6-Dibromo-p-benzoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHCYIPZQUMLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173313 | |

| Record name | 2,6-Dibromobenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19643-45-9 | |

| Record name | 2,6-Dibromo-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19643-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromobenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019643459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19643-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromobenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6G477JMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-p-benzoquinone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2,6-Dibromo-p-benzoquinone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

This compound is a halogenated aromatic organic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂O₂ | [1][2][3] |

| Molecular Weight | 265.89 g/mol | [1][2][3] |

| Appearance | Powder | [3] |

| Melting Point | 131-132 °C | [2] |

| Boiling Point (Predicted) | 277.3 ± 40.0 °C | [2] |

| Density (Predicted) | 2.400 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 115.2 °C | [2] |

| InChI | InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [3] |

| SMILES | O=C1C=C(Br)C(=O)C(Br)=C1 | [3] |

| CAS Number | 19643-45-9 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single signal for the two equivalent vinyl protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl groups. In monosubstituted benzoquinones, the chemical shifts of the ring protons are sensitive to the inductive and mesomeric effects of the substituent[4].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals for the carbonyl carbons and the sp² hybridized carbons of the quinone ring. The carbons attached to the bromine atoms will show a characteristic shift due to the halogen's electronegativity. Quaternary carbons, including those bonded to bromine, are typically weaker in intensity[5]. Typical chemical shift ranges for carbons in similar environments are: C=O (160-210 ppm) and C=C (105-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display strong absorption bands characteristic of the carbonyl groups (C=O) and the carbon-carbon double bonds (C=C) within the quinone ring. The C=O stretching vibrations in quinones typically appear in the region of 1650-1690 cm⁻¹[6].

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing two bromine atoms, with major isotopes ⁷⁹Br and ⁸¹Br present in nearly equal abundance[7]. This will result in prominent M, M+2, and M+4 peaks[8]. Fragmentation would likely involve the loss of CO and bromine radicals[9].

Experimental Protocols

Synthesis of p-Benzoquinones

While a specific protocol for this compound is not detailed in the provided search results, a general method for the synthesis of substituted p-benzoquinones involves the oxidation of the corresponding substituted phenols. For instance, 2,6-di-tert-butyl-p-benzoquinone can be synthesized by the oxygenation of 2,6-di-tert-butylphenol in the presence of a catalyst like salcomine in N,N-dimethylformamide[10]. A similar approach starting from 2,6-dibromophenol could be envisioned.

General Experimental Workflow for the Synthesis of Substituted p-Benzoquinones

Caption: A generalized workflow for the synthesis of substituted p-benzoquinones.

Purification

A general method for the purification of p-benzoquinone compounds involves precipitation from a reaction mixture. An accelerator can be added to the liquid mixture containing the p-benzoquinone compound, followed by stirring at or below room temperature. After a period of standing, the p-benzoquinone precipitates and can be isolated by filtration or centrifugation[11]. Recrystallization from a suitable solvent, such as ethanol, is a common final purification step[10].

Biological Activity and Signaling Pathways

This compound is reported to be genotoxic and carcinogenic[3]. It has been shown to inhibit the synthesis of DNA, RNA, and proteins, which can lead to cell death[1][3]. The dichloro- and dimethoxy- analogs of benzoquinone have been studied more extensively, and their mechanisms of action likely share similarities with the dibromo- derivative.

For example, 2,6-dichloro-1,4-benzoquinone has been shown to induce nephrotoxicity through mechanisms involving inflammation, oxidative stress, and apoptosis[12]. Benzoquinones can generate reactive oxygen species (ROS), which in turn can activate cellular signaling pathways such as the ERK/MAPK pathway, leading to increased cell proliferation[13]. Furthermore, 2,6-dimethoxy-1,4-benzoquinone has been found to suppress cancer cell growth and migration by inhibiting the mTOR/AKT and p38 MAPK signaling pathways[14].

Proposed Signaling Pathway for the Cytotoxic Effects of this compound

Caption: A diagram illustrating the potential mechanisms of this compound's cytotoxicity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. auremn.org [auremn.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN104761440A - Separation / purification method of p-benzoquinone compound - Google Patents [patents.google.com]

- 12. Investigation of the nephrotoxicity of 2,6-dichloro-1,4-benzoquinone disinfection by-product in mice through a 28-day toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells [inis.iaea.org]

- 14. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dibromo-p-benzoquinone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 19643-45-9[1] Molecular Formula: C₆H₂Br₂O₂[1]

This technical guide provides a comprehensive overview of 2,6-Dibromo-p-benzoquinone, a halogenated aromatic compound with significant biological activities. This document details its chemical properties, synthesis and purification protocols, and explores its mechanism of action, including its genotoxic effects and its role in inducing reactive oxygen species (ROS).

Physicochemical and Biological Data

Quantitative data for this compound is summarized below. The compound is noted for its genotoxicity and its ability to inhibit the synthesis of DNA, RNA, and proteins.[1]

| Property | Value | Reference |

| Molecular Weight | 265.89 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Biological Activity | Genotoxic, inhibits DNA, RNA, and protein synthesis | [1] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of substituted p-benzoquinones involves the oxidation of the corresponding substituted phenols. For 2,6-disubstituted p-benzoquinones, a common procedure utilizes the selective oxygenation of 2,6-disubstituted phenols.

Materials:

-

2,6-Dibromophenol

-

N,N-dimethylformamide (DMF)

-

Salcomine (as a catalyst)

-

Oxygen gas

-

Hydrochloric acid (4 N)

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas-inlet tube, dissolve 2,6-dibromophenol in N,N-dimethylformamide.

-

Add a catalytic amount of salcomine to the solution.

-

While stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.

-

Continue the reaction for approximately 4 hours, at which point the temperature will typically drop to around 25°C.

-

Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid to precipitate the product.

-

Collect the resulting yellow-brown precipitate by suction filtration.

-

Wash the crude product sequentially with 1 N hydrochloric acid, water, and cold ethanol.

-

Dry the purified product under reduced pressure at 50°C.[4]

Purification by Recrystallization

Further purification of this compound can be achieved through recrystallization.

Procedure:

-

Dissolve the crude this compound in a suitable solvent, such as ethanol.

-

Heat the solution to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.[4]

Genotoxicity Assessment: In Vitro Micronucleus Assay

The genotoxic potential of this compound can be evaluated using the in vitro micronucleus assay, which detects chromosomal damage.

Cell Culture and Treatment:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) in appropriate media and conditions.

-

Seed the cells in culture plates or flasks and allow them to attach and grow.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 3-6 hours for short-term treatment with metabolic activation, or for 1.5-2 normal cell cycle lengths without metabolic activation). Include both a vehicle control and a positive control.

-

If required for the cell type, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

Harvesting and Staining:

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization.

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a methanol/acetic acid solution.

-

Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

-

Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

Analysis:

-

Score the slides under a microscope for the presence of micronuclei in binucleated cells (if cytochalasin B was used) or in mononucleated cells.

-

A significant increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates a positive genotoxic effect.

Reactive Oxygen Species (ROS) Production Assay

The induction of ROS by this compound can be measured using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA solution in a serum-free medium and incubate in the dark.

-

After incubation, wash the cells to remove the excess probe.

-

Treat the cells with different concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[5][6][7][8]

MAPK Pathway Activation: Western Blot Analysis

To investigate the effect of this compound on the MAPK signaling pathway, the phosphorylation status of key proteins like ERK, JNK, and p38 can be assessed by Western blotting.[9][10][11][12][13]

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as with antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of phosphorylated protein to total protein indicates activation of the MAPK pathway.[9][10][11][12][13]

Signaling Pathways and Mechanisms of Action

This compound is known to be genotoxic and can induce cell death by inhibiting the synthesis of essential macromolecules like DNA, RNA, and proteins.[1] A key aspect of its mechanism of action is believed to be the induction of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, causing damage to cellular components and activating various signaling pathways.

While direct evidence for the specific signaling pathways modulated by this compound is limited, based on studies of related p-benzoquinones, a plausible mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 pathways, which are often associated with stress responses and apoptosis.

Below is a hypothesized workflow illustrating the potential mechanism of action for this compound.

Caption: Hypothesized mechanism of this compound action.

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cell line.

Caption: Workflow for studying this compound effects.

References

- 1. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]

- 2. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. MAPK signaling pathway | Abcam [abcam.com]

- 13. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-Dibromo-p-benzoquinone, a valuable compound in organic synthesis and medicinal chemistry. This document details the key synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a halogenated aromatic compound with significant applications as a building block in the synthesis of more complex molecules, including those with potential biological activity. Its reactivity, governed by the electron-withdrawing nature of the bromine and oxygen atoms, makes it a versatile intermediate for various chemical transformations. This guide focuses on the most practical and established methods for its synthesis, primarily involving a two-step process: the selective dibromination of a hydroquinone precursor followed by oxidation.

Core Synthesis Pathway: A Two-Step Approach

The most direct and commonly referenced method for the synthesis of this compound involves two key transformations:

-

Synthesis of 2,6-Dibromohydroquinone: This initial step involves the selective bromination of hydroquinone at the 2 and 6 positions. Achieving the desired regioselectivity is crucial to avoid the formation of the 2,5- and 2,3-isomers.

-

Oxidation of 2,6-Dibromohydroquinone: The intermediate, 2,6-dibromohydroquinone, is then oxidized to the target p-benzoquinone. This transformation is a standard reaction in organic chemistry, with several effective oxidizing agents available.

The overall logical workflow for this synthesis is depicted below.

An In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-p-benzoquinone Powder

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromo-p-benzoquinone powder, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical data, detailed experimental protocols for its determination, and visual representations of experimental workflows and its established biological interactions.

Core Physical Properties

The quantitative physical characteristics of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₂Br₂O₂[1][2][3][4] |

| Molecular Weight | 265.89 g/mol [1][2][3][4][5] |

| Appearance | Powder[1] |

| Melting Point | 131-132 °C[2] |

| Boiling Point | 277.3 °C at 760 mmHg[6] |

| Density (Predicted) | 2.400 ± 0.06 g/cm³[2] |

| Flash Point | 115.2 °C[2][6] |

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard for organic compounds and are directly applicable to this compound powder.

The melting point of a crystalline solid is a critical indicator of purity.[7][8] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[7]

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound powder on a clean, dry surface. If necessary, finely crush the powder using a mortar and pestle.[9]

-

Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount.[9][10] Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[9][10]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder and place the thermometer in its designated well.[7]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8][10] Suspend the assembly in the Thiele tube containing heating oil.[8]

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point.[7] For an accurate measurement, heat slowly and steadily, especially near the expected melting point (approximately 1-2 °C per minute).[8]

-

Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears.[9] Continue heating slowly and record the temperature (T2) at which the entire sample has completely melted.[9]

-

Reporting: The melting point is reported as the range T1 - T2.

Understanding the solubility of a compound is fundamental for applications in purification, extraction, and formulation.[11] A systematic approach is used to classify the compound based on its solubility in a series of solvents.[12]

Objective: To determine the solubility of this compound in various solvents to infer its polarity and functional group characteristics.

Materials:

-

Test tubes and rack

-

Spatula

-

Solvents: Water (H₂O), 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl), Diethyl Ether.

-

Litmus or pH paper

Procedure:

-

Initial Test in Water: Place approximately 25 mg of the compound into a test tube.[13] Add 0.75 mL of water in small portions, shaking vigorously after each addition.[13]

-

Observation: If the compound dissolves completely, it is classified as water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[14]

-

Tests for Water-Insoluble Compounds: If the compound does not dissolve in water, proceed with the following tests in separate test tubes:

-

5% NaOH: Add 0.75 mL of 5% NaOH solution. Solubility indicates a weak or strong organic acid.[13][14]

-

5% NaHCO₃: Add 0.75 mL of 5% NaHCO₃ solution. Solubility indicates a strong organic acid.[13][14]

-

5% HCl: Add 0.75 mL of 5% HCl solution. Solubility indicates an organic base (e.g., an amine).[13][14]

-

-

Test in Organic Solvent: For compounds insoluble in aqueous solutions, test solubility in a non-polar organic solvent like diethyl ether or hexane.[13] Add 0.75 mL of the solvent and shake vigorously.

-

Classification: Based on the results, classify the compound according to a standard solubility scheme.

Biological Interaction Pathway

This compound has been identified as a genotoxic compound.[1][4] Its mechanism of action involves the inhibition of key cellular synthesis processes, ultimately leading to cell death. This inhibitory action is a critical aspect for researchers in toxicology and drug development.

The compound has been shown to inhibit the synthesis of DNA and RNA.[1][4] Furthermore, it interferes with protein synthesis by forming covalent bonds with amino acids in ribosomes or by reacting with nucleotides in DNA molecules.[1][4] This cascade of inhibition prevents cellular growth and repair, culminating in apoptosis or necrosis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2,6-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 88175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide on the Solubility of 2,6-Dibromo-p-benzoquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dibromo-p-benzoquinone in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this document explores the biological context of p-benzoquinone derivatives, illustrating a key signaling pathway associated with their cytotoxic effects, a critical consideration in drug development.

Data Presentation: Solubility of this compound

| Solvent | Common Name | Formula | Qualitative Solubility |

| Chloroform | Trichloromethane | CHCl₃ | Slightly Soluble[1] |

| Ethyl Acetate | Ethyl ethanoate | CH₃COOCH₂CH₃ | Slightly Soluble[1] |

| Methanol | Methyl alcohol | CH₃OH | Slightly Soluble[1] |

Note: "Slightly soluble" indicates that a small amount of the solute dissolves in the solvent at room temperature. For drug development and formulation, precise quantitative determination is crucial.

Experimental Protocols: Determination of Solubility in Organic Solvents

The following is a generalized "shake-flask" method, a widely accepted technique for determining the solubility of a solid compound in an organic solvent. This protocol can be adapted for various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., chloroform, ethyl acetate, methanol), analytical grade

-

Glass vials with Teflon-lined screw caps

-

Mechanical shaker or orbital incubator with temperature control

-

Analytical balance

-

Syringe filters (chemically resistant to the chosen solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed for at least 12 hours at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound in the specific solvent, or HPLC with a suitable detector).

-

Determine the concentration of the diluted solution based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mandatory Visualization: Signaling Pathway of p-Benzoquinone Derivative Cytotoxicity

The cytotoxic effects of p-benzoquinone derivatives are often attributed to their ability to induce cellular stress and interfere with essential cellular processes. The following diagram illustrates a plausible signaling pathway, integrating findings on the induction of reactive oxygen species (ROS), activation of MAP kinase pathways, and inhibition of topoisomerase II.

Caption: Cytotoxic signaling of p-benzoquinone derivatives.

This diagram illustrates that p-benzoquinone derivatives can induce cytotoxicity through multiple mechanisms. They can generate reactive oxygen species (ROS), leading to the activation of the JNK and p38 MAP kinase pathways, which in turn promotes apoptosis. Concurrently, these derivatives can cause alkylation of essential cellular macromolecules and directly inhibit topoisomerase II, leading to DNA damage and ultimately, programmed cell death.

References

2,6-Dibromo-p-benzoquinone: A Technical Whitepaper on its Genotoxic and Carcinogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the genotoxic and carcinogenic properties of 2,6-Dibromo-p-benzoquinone is limited in publicly accessible literature. This document provides a comprehensive overview based on available information for structurally related benzoquinone analogs, including the parent compound p-benzoquinone, and its dichloro- and dimethoxy-derivatives. The findings and mechanisms discussed herein are extrapolated from these related compounds and should be interpreted with caution pending further specific investigation of this compound.

Executive Summary

This compound is an organic compound that is understood to be genotoxic and carcinogenic, primarily affecting the bladder.[1] While specific quantitative data for this compound is scarce, the broader class of benzoquinones is known to elicit a range of toxicological effects. The proposed mechanisms of toxicity for benzoquinones, which likely extend to the 2,6-dibromo derivative, include the induction of oxidative stress, formation of DNA adducts, and inhibition of critical cellular enzymes such as topoisomerases. This whitepaper synthesizes the available evidence from closely related analogs to provide a detailed technical guide on the potential genotoxic and carcinogenic properties of this compound. It includes summaries of quantitative data from related compounds, detailed experimental protocols for key genotoxicity assays, and visualizations of implicated signaling pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₆H₂Br₂O₂ |

| Molecular Weight | 265.89 g/mol |

| Appearance | Powder |

| SMILES | O=C1C=C(Br)C(=O)C(Br)=C1 |

| InChI Key | FGHCYIPZQUMLRQ-UHFFFAOYSA-N |

Genotoxicity Profile

Based on studies of analogous compounds, this compound is presumed to be a direct-acting genotoxic agent. The primary mechanisms of genotoxicity are believed to be the generation of reactive oxygen species (ROS) and the formation of covalent adducts with DNA.[2][3]

Mutagenicity

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds. While specific results for this compound are not available, studies on other benzoquinones provide valuable insights. For instance, p-benzoquinone has demonstrated potent mutagenic activity in Salmonella typhimurium strain TA104, which is sensitive to oxidative mutagens.[2]

Table 1: Summary of Ames Test Results for Benzoquinone Analogs

| Compound | Strain(s) | Metabolic Activation (S9) | Result | Reference |

| p-Benzoquinone | TA104, TA2637 | Without | Positive (17 revertants/nmol for TA104) | [2] |

| p-Benzoquinone dioxime | TA98 | Without | Positive | [4] |

| 2,6-Dimethoxy-1,4-benzoquinone | V79 cells (HPRT assay) | Not applicable | Positive (induction of 6-thioguanine resistance) | [5] |

Clastogenicity

In vivo and in vitro micronucleus assays are employed to detect chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity). Studies on p-benzoquinone and its derivatives suggest a potential for this compound to induce micronuclei.

Table 2: Summary of Micronucleus Assay Results for Benzoquinone Analogs

| Compound | Test System | Result | Reference |

| p-Benzoquinone | Cultured mammalian cells | Positive | [6] |

| p-Benzoquinone dioxime | Rat bone marrow (in vivo) | Negative | [4] |

Carcinogenicity

Mechanisms of Action

The genotoxic and carcinogenic effects of benzoquinones are likely mediated through multiple interconnected pathways.

Oxidative Stress and Reactive Oxygen Species (ROS) Formation

A key mechanism for benzoquinone toxicity is the generation of ROS through redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle can lead to a state of oxidative stress within the cell, causing damage to DNA, proteins, and lipids. Studies on 2,6-dichloro-p-benzoquinone have shown that it can decrease the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), further exacerbating oxidative damage.[7]

Caption: Proposed mechanism of oxidative stress induction by this compound.

DNA Adduct Formation

Benzoquinones are electrophilic compounds that can react directly with nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. p-Benzoquinone has been shown to form adducts with deoxycytidine, deoxyadenosine, and deoxyguanosine.[3][5]

Inhibition of Topoisomerase II

Some benzoquinones have been identified as topoisomerase II poisons.[8] Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils. By stabilizing the transient double-strand breaks created by the enzyme, benzoquinones can lead to the accumulation of DNA strand breaks, a severe form of DNA damage that can trigger apoptosis or lead to chromosomal rearrangements.

Caption: Inhibition of Topoisomerase II by this compound.

Disruption of Signaling Pathways

Studies on related compounds suggest that benzoquinones can interfere with various cellular signaling pathways. For example, 2,6-dimethoxy-1,4-benzoquinone has been shown to inhibit the mTOR/AKT and p38 MAPK signaling pathways in non-small cell lung cancer cells.[7] Furthermore, 2,6-dichloro-p-benzoquinone has been found to significantly alter the FoxO signaling pathway.[9] Disruption of these pathways, which are critical for cell growth, proliferation, and survival, can contribute to the carcinogenic effects of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of benzoquinone genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a standard procedure for the Ames test and is adaptable for testing compounds like this compound.[3][10]

Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)

-

Oxoid Nutrient Broth No. 2

-

Minimal Glucose Agar (MGA) plates

-

Top agar (containing a limited amount of histidine and biotin)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

-

Negative (solvent) control

-

S9 fraction (for metabolic activation) and cofactor solution (NADP, G6P)

-

Sterile test tubes, pipettes, and spreader

Procedure:

-

Strain Preparation: Inoculate a single colony of each tester strain into 10 mL of nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Plate Labeling: Label MGA plates with the test compound concentration, strain, and presence/absence of S9.

-

Assay:

-

To 2 mL of molten top agar (kept at 45°C), add:

-

0.1 mL of the bacterial culture

-

0.1 mL of the test compound solution at the desired concentration

-

0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation)

-

-

Vortex the tube gently and pour the contents onto the surface of an MGA plate.

-

Spread the top agar evenly by tilting the plate.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the background (solvent control) count.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo genotoxicity studies with p-benzoquinone dioxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Benzoquinone is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of 2,6-Dibromo-p-benzoquinone with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the core reaction mechanisms of 2,6-dibromo-p-benzoquinone with various nucleophiles, supported by experimental data and protocols.

Introduction

This compound is an organic compound characterized by a quinone ring substituted with two bromine atoms.[1] The presence of electron-withdrawing bromine atoms and the conjugated diketone system makes the quinone ring highly electrophilic and susceptible to attack by nucleophiles. Understanding these reactions is crucial as quinone derivatives are widespread in nature and have significant industrial applications, including dyes and pigments.[2] Furthermore, their ability to react with biological nucleophiles like the amino and thiol groups in amino acids is fundamental to their biological activity, including potential antitumor and antimicrobial properties.[2][3] This document provides a detailed overview of the reaction mechanisms, supported by quantitative data and experimental methodologies.

General Reaction Mechanism: Nucleophilic Vinylic Substitution

The primary reaction pathway for this compound with nucleophiles is a nucleophilic vinylic substitution (SNV) . In this mechanism, the nucleophile directly attacks one of the bromine-substituted carbon atoms of the quinone ring. The electron-withdrawing nature of the carbonyl groups and the bromine atoms polarizes the C-Br bond, making the carbon atom electrophilic.

The reaction proceeds in a concerted or stepwise manner where the nucleophile adds to the carbon atom, and the bromide ion is subsequently eliminated as a leaving group. This process is distinct from Michael addition, which typically occurs at the unsubstituted carbon atoms of the quinone ring. For halogen-substituted benzoquinones, direct substitution is the dominant mechanism.[4] The reactivity is significantly enhanced by electron-withdrawing substituents on the benzoquinone ring.[4]

Caption: General pathway for nucleophilic substitution on this compound.

Reactions with Specific Nucleophiles

Reaction with Thiol Nucleophiles

Thiols and their corresponding thiolates are potent nucleophiles that readily react with halo-benzoquinones. The reaction of 2,6-dihalogenated p-benzoquinones with thiols typically results in the formation of di-substituted products where both halogen atoms are replaced by the thio-substituent.[4] For instance, the reaction between 2,6-dichlorobenzoquinone and 4-nitrobenzyl thiol (NBT) yields a di-substituted benzoquinone.[4] A similar outcome is expected for this compound.

The reaction proceeds via a direct nucleophilic vinylic substitution mechanism, where the thiol attacks the carbon bearing a bromine atom, leading to the displacement of the bromide ion.[4] This can occur sequentially to yield the 2,6-bis(thio)benzoquinone derivative.

Caption: Reaction pathway of this compound with a thiol.

Reaction with Amine Nucleophiles

Amine nucleophiles react with haloquinones in a similar fashion to thiols, leading to the formation of amino-substituted benzoquinones. Studies on the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines have shown that two bromine atoms are substituted to yield 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[2][3] This indicates that the C-Br bond is susceptible to nucleophilic attack by amines.

For this compound, the reaction with primary or secondary amines is expected to proceed via nucleophilic vinylic substitution at the C2 and C6 positions, resulting in the formation of 2,6-diamino-p-benzoquinone derivatives. The reaction is typically carried out in a suitable solvent like ethanol and may be refluxed to ensure completion.[2]

Caption: Reaction pathway of this compound with an amine.

Quantitative Data

The following tables summarize representative data from the synthesis of related di-substituted benzoquinones, which serve as a model for the reactivity of this compound. The data is derived from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from tetrabromobenzoquinone.[2][3]

Table 1: Reaction Yields and Melting Points of Synthesized Diamino-dibromo-benzoquinones

| Compound | Amine Nucleophile | Yield (%) | Melting Point (°C) | Recrystallization Solvent |

| I | Aniline | 93 | 299-300 | Glacial Acetic Acid |

| II | 4-Aminophenol | 56 | 279-280 | Glacial Acetic Acid |

| III | 4-Toluidine | 49 | 237-239 | Glacial Acetic Acid |

| IV | 4-Aminobenzoic acid | 65 | 225-257 | Glacial Acetic Acid |

| V | 4-Aminosalicylic acid | 90 | 255-256 | DMSO |

Data extracted from Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[2][3]

Table 2: Spectroscopic Data for Selected Diamino-dibromo-benzoquinones

| Compound | IR (cm⁻¹) (C=O, N-H) | UV-Vis λmax (nm) (Solvent) |

| I | Not specified | 310.2 (GAA) |

| II | 1620, 1640, 3250, 3345 | 289.8 (GAA) |

| III | 1620, 1588, 3320 | 220, 250, 230 (GAA) |

| IV | 1625, 1599, 3230 | 278, 298 (THF) |

| V | 1675, 1580, 3225, 3475 | 220, 240 (DMSO) |

Data extracted from Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[2][3]

Experimental Protocols

The following is a general experimental protocol for the synthesis of di-substituted benzoquinones, adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[2] This protocol can be modified for reactions involving this compound.

General Protocol for the Reaction of a Halogenated Benzoquinone with an Amine Nucleophile:

-

Dissolution: To a well-stirred solution of the starting bromo-benzoquinone (e.g., 0.03 mole) in a solvent mixture (e.g., 2 ml ethanol, 2 ml glacial acetic acid, and 1 ml water), a small amount of sodium acetate is added.

-

Addition of Nucleophile: The required amino compound (0.02 mole) is added to the solution.

-

Reaction: The reaction mixture is refluxed for a period of approximately 3 hours.

-

Crystallization: The mixture is then allowed to cool and left overnight at room temperature to allow the product to precipitate.

-

Isolation and Purification: The precipitated product is filtered, washed, and then recrystallized from an appropriate solvent (e.g., glacial acetic acid or DMSO) to yield the purified product.

Caption: A typical experimental workflow for the synthesis of amino-benzoquinones.

Conclusion

The reaction of this compound with nucleophiles is predominantly governed by a nucleophilic vinylic substitution mechanism. The electrophilic nature of the quinone ring, enhanced by the bromine substituents, facilitates the attack by a range of nucleophiles, including thiols and amines, to yield mono- and di-substituted products. The provided experimental protocols and quantitative data for analogous compounds offer a solid foundation for further research and development in the synthesis and application of novel benzoquinone derivatives. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.

References

An In-depth Technical Guide on the Discovery and History of Dibrominated p-Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrominated p-benzoquinones represent a fascinating class of halogenated quinones that have garnered interest in various scientific disciplines, from synthetic organic chemistry to pharmacology. Their unique chemical properties and biological activities have made them subjects of study for over a century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds, with a focus on providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Historical Discovery and Synthesis

The journey into the world of dibrominated p-benzoquinones began in the late 19th century. The first documented synthesis of a dibrominated p-benzoquinone was that of 2,5-dibromo-p-benzoquinone .

The Pioneering Work of Sarauw (1881)

Evolution of Synthetic Methodologies

Over the years, the synthesis of dibrominated p-benzoquinones has evolved, with modern methods offering improved yields and purity. Below are detailed protocols for the synthesis of key isomers.

Key Dibrominated p-Benzoquinone Isomers

The three primary isomers of dibrominated p-benzoquinone are 2,3-, 2,5-, and 2,6-dibromo-p-benzoquinone.

2,5-Dibromo-p-benzoquinone

This isomer is the most well-documented in early chemical literature.

Modern Synthetic Protocol: A common modern synthesis involves a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).

-

Step 1: Bromination of Hydroquinone

-

To a suspension of 1,4-dihydroxybenzene (0.2 mol, 22 g) in acetic acid (200 mL), a solution of bromine (0.4 mol, 64 g, 20.5 mL) in acetic acid (20 mL) is added with stirring.

-

The reaction temperature is allowed to increase slightly. A colorless precipitate of 2,5-dibromo-1,4-dihydroxybenzene forms within 10 minutes.

-

The mixture is stirred for an additional hour.

-

The solid product is collected by filtration and washed with a small amount of acetic acid. The mother liquor can be concentrated to yield additional product.

-

Yield: 82%

-

Melting Point: 188-189 °C

-

-

Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone

-

A solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of acetonitrile (50 mL) and water (10 mL) is treated with a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

-

A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) is added dropwise over 8 hours.

-

The reaction is allowed to proceed for 12 hours.

-

The solvent is removed under vacuum, and the residue is dissolved in dichloromethane.

-

The organic phase is extracted with dilute hydrochloric acid (2 mol/L), water, and saturated sodium bicarbonate solution.

-

The organic phase is then washed with a saturated sodium chloride solution and dried over magnesium sulfate.

-

After solvent removal, 2,5-dibromo-1,4-benzoquinone is obtained as a yellow solid.

-

Yield: 90%

-

Melting Point: 179-180 °C

-

This compound

The historical details of the first synthesis of this compound are less clear than for the 2,5-isomer. However, modern synthetic routes are well-established.

2,3-Dibromo-p-benzoquinone

Similar to the 2,6-isomer, the exact date and discoverer of 2,3-dibromo-p-benzoquinone are not prominently documented in easily accessible historical records.

Derivatives of Dibrominated p-Benzoquinones

A significant area of research has been the synthesis of derivatives of dibrominated p-benzoquinones, particularly aminated versions, which have shown interesting biological activities.

Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

These compounds are typically synthesized from a tetrabrominated precursor.[1]

-

Starting Material: 2,3,5,6-Tetrabromo-1,4-benzoquinone

-

General Procedure:

-

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol, 0.106 g) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL) containing a small amount of sodium acetate, the desired amino compound (0.02 mol) is added.[1]

-

The reaction mixture is refluxed for 3 hours and then left to stand at room temperature overnight.[1]

-

The precipitated product is collected by filtration and recrystallized.[1]

-

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for various dibrominated p-benzoquinone derivatives.

| Compound | Molecular Formula | Melting Point (°C) | Spectroscopic Data (λmax, nm) | Reference |

| 2,5-Diamino-3,6-dibromo-1,4-benzoquinone | C₆H₄Br₂N₂O₂ | 225-257 | 278, 298 (in THF) | [1] |

| 2,5-Di(4-aminophenyl)-3,6-dibromo-1,4-benzoquinone | C₁₈H₁₂Br₂N₄O₂ | 279-280 | 289.8 (in GAA) | [1] |

| 2,5-Di(4-hydroxyphenylamino)-3,6-dibromo-1,4-benzoquinone | C₁₈H₁₂Br₂N₂O₄ | 246-248 | 220, 240, 260 (in GAA) | [1] |

Biological Activities and Signaling Pathways

Dibrominated p-benzoquinones and their derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects. The underlying mechanisms of action often involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Cytotoxicity and Anticancer Activity

Derivatives of dibrominated p-benzoquinones have demonstrated significant cytotoxicity against various cancer cell lines. For instance, novel water-soluble dibromo-p-benzoquinones have been synthesized and evaluated for their in vitro cytotoxicity against MCF-7 breast cancer cells.[2]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Water-soluble dibromo-p-benzoquinone derivative | MCF-7 | 0.8 | [2] |

The cytotoxic mechanism of quinones is often attributed to two main processes:

-

Redox Cycling and Oxidative Stress: Quinones can undergo one-electron reduction to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This redox cycling leads to the formation of reactive oxygen species (ROS), causing cellular damage.

-

Alkylation of Macromolecules: The electrophilic nature of the quinone ring allows for Michael addition reactions with nucleophilic groups in biomolecules such as proteins and DNA.

Impact on Cellular Signaling Pathways

While research specifically on dibrominated p-benzoquinones is ongoing, studies on the parent compound, p-benzoquinone, and other halogenated quinones provide insights into potential signaling pathways that may be affected.

-

MAPK/ERK Pathway: p-Benzoquinone has been shown to activate the ERK/MAPK signaling pathway through the production of ROS in HL-60 cells.[3] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4]

-

STAT1 Signaling: Benzoquinone, as a metabolite of benzene, has been found to inhibit the protein tyrosine phosphatase PTPN2, leading to increased tyrosine phosphorylation of STAT1 and the expression of STAT1-regulated genes.[5]

-

Toll-like Receptor 4 (TLR4) Signaling: Tetrachloro-p-benzoquinone, a related halogenated quinone, has been demonstrated to induce inflammation and neurological dysfunction through the Toll-like receptor 4 (TLR4) signaling pathway.[6]

Experimental Workflows and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Experimental Workflow: Synthesis of 2,5-Dibromo-p-benzoquinone

Caption: Synthesis of 2,5-Dibromo-p-benzoquinone.

Signaling Pathway: p-Benzoquinone-Induced ERK/MAPK Activation

Caption: p-Benzoquinone-induced ERK/MAPK activation.

Signaling Pathway: Potential TLR4 Activation by Halogenated Quinones

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. STAT1 signal transducer and activator of transcription 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

Methodological & Application

Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,6-dibromo-p-benzoquinone, a versatile reagent in organic synthesis. The protocols outlined below are based on established methodologies for related compounds and are intended to serve as a guide for laboratory experimentation.

Overview of Applications

This compound is a reactive electrophile and dienophile, making it a valuable building block for the synthesis of a variety of organic molecules. Its primary applications in organic synthesis include:

-

Nucleophilic Substitution Reactions: The bromine atoms on the quinone ring are susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and azides. This allows for the introduction of diverse functional groups and the synthesis of highly substituted benzoquinone derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

-

Diels-Alder Reactions: As an electron-deficient dienophile, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienes. This provides a straightforward route to the synthesis of complex polycyclic structures.

-

Synthesis of Heterocyclic Compounds: The substituted benzoquinone core can be further manipulated to construct various heterocyclic systems, which are prevalent in many biologically active compounds.

Key Applications and Experimental Protocols

Synthesis of 2,6-Disubstituted Amino-p-benzoquinones via Nucleophilic Substitution

The reaction of this compound with primary or secondary amines leads to the formation of 2,6-diamino-p-benzoquinone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 2,6-diamino-p-benzoquinones.

Experimental Protocol (General Procedure)

This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[1]

-

To a well-stirred solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, add the desired amine (2.0-2.2 eq.) and a mild base like sodium acetate or triethylamine (2.0-2.2 eq.).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for a period of 3 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

Wash the solid product with the reaction solvent and then with water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., glacial acetic acid or ethanol).

Quantitative Data: Synthesis of Diamino-p-benzoquinone Derivatives

The following table summarizes the yields for the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which can be considered indicative for the synthesis of analogous 2,6-diamino derivatives.[1]

| Amine Nucleophile | Product | Yield (%) |

| Aniline | 2,5-Di(phenylamino)-3,6-dibromo-1,4-benzoquinone | 65 |

| p-Toluidine | 2,5-Di(p-tolylamino)-3,6-dibromo-1,4-benzoquinone | 75 |

| 4-Aminophenazone | 2,5-Di(4-aminophenazonyl)-3,6-dibromo-1,4-benzoquinone | 79 |

| Trimethoprim | 2,5-Di(trimethoprimyl)-3,6-dibromo-1,4-benzoquinone | 83 |

| Sulphanilamide | 2,5-Di(sulphanilamido)-3,6-dibromo-1,4-benzoquinone | 56 |

Diels-Alder Cycloaddition Reactions

This compound is an effective dienophile in Diels-Alder reactions, enabling the construction of bicyclic and polycyclic ring systems. A typical example is the reaction with cyclopentadiene.

Caption: Schematic of the Diels-Alder reaction of this compound.

Experimental Protocol (General Procedure)

This protocol is based on the Diels-Alder reaction of p-benzoquinone with cyclopentadiene.[2][3]

-

In a round-bottomed flask, suspend this compound (1.0 eq.) in a suitable solvent (e.g., water, dichloromethane, or toluene).

-

Add freshly distilled cyclopentadiene (1.0-1.2 eq.) to the suspension.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the quinone.

-

For reactions in water, the product often precipitates and can be collected by filtration. For reactions in organic solvents, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol.

Quantitative Data: Diels-Alder Reaction of p-Benzoquinone with Cyclopentadiene

The following data for the reaction of unsubstituted p-benzoquinone with cyclopentadiene suggests that high yields can be expected for the analogous reaction with this compound.[3]

| Diene | Dienophile | Solvent | Yield (%) |

| Cyclopentadiene | p-Benzoquinone | Water | 96 |

| Cyclopentadiene | p-Benzoquinone | Dichloromethane | 87 |

Signaling Pathway and Mechanism of Action

While this compound is primarily a synthetic intermediate, its derivatives often exhibit biological activity. For instance, many quinone-containing compounds are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and by acting as Michael acceptors, leading to the alkylation of biological macromolecules.

Caption: Putative mechanism of cytotoxicity for quinone derivatives.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone as a Selective Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-p-benzoquinone is a halogenated quinone that can function as a selective oxidizing agent in organic synthesis. While its application is less documented than that of more potent reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), its reactivity profile offers potential for selective transformations. This document provides an overview of its potential applications, general experimental protocols, and mechanistic insights. The protocols and data presented are based on the established chemistry of analogous haloquinones and serve as a starting point for experimental investigation.

Selective Oxidation of Thiols to Disulfides

Application: The selective oxidation of thiols to disulfides is a fundamental transformation in organic synthesis and is crucial in peptide and protein chemistry for the formation of disulfide bridges. This compound can be employed as a mild oxidant for this purpose, offering selectivity in the presence of other oxidizable functional groups.

Mechanism: The reaction likely proceeds through a nucleophilic attack of the thiolate anion on the quinone, followed by a second thiol molecule reacting to form the disulfide and the corresponding hydroquinone.

Experimental Workflow: Thiol Oxidation

Caption: General workflow for the oxidation of thiols.

General Protocol: Oxidation of Thiophenol to Diphenyl Disulfide

-

To a solution of thiophenol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.2 mmol).

-

Slowly add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford diphenyl disulfide.

Illustrative Data: Oxidation of Various Thiols

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Thiophenol | Diphenyl disulfide | 2 | 92 |

| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 2 | 95 |

| 3 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 1.5 | 98 |

| 4 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 3 | 85 |

| 5 | Benzyl mercaptan | Dibenzyl disulfide | 2.5 | 88 |

Note: The data in this table is illustrative and intended to represent expected outcomes. Actual results may vary.

Dehydrogenation of Substituted Phenols to Quinones

Application: The oxidation of phenols to quinones is a key transformation for the synthesis of various natural products and biologically active molecules. This compound can act as a dehydrogenating agent for electron-rich phenols.

Mechanism: The reaction is believed to proceed via a hydride abstraction mechanism from the phenol, facilitated by the formation of a charge-transfer complex.

Reaction Pathway: Phenol Dehydrogenation

Caption: Dehydrogenation of a phenol to a quinone.

General Protocol: Oxidation of 2,6-Dimethylphenol

-

In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 mmol) in acetonitrile (15 mL).

-

Add this compound (1.2 mmol) to the solution.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The resulting residue contains the product and 2,6-dibromohydroquinone.

-

Purify the crude mixture by column chromatography on silica gel to isolate 2,6-dimethyl-p-benzoquinone.

Illustrative Data: Dehydrogenation of Substituted Phenols

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | 2,6-Dimethylphenol | 2,6-Dimethyl-p-benzoquinone | 8 | 75 |

| 2 | 2,4,6-Trimethylphenol | 2,6-Dimethyl-p-benzoquinone | 6 | 80 |

| 3 | 2-tert-Butylphenol | 2-tert-Butyl-p-benzoquinone | 12 | 60 |

| 4 | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-p-benzoquinone | 10 | 70 |

Note: The data in this table is illustrative and intended to represent expected outcomes. Actual results may vary.

Dehydrogenation of Allylic Alcohols

Application: The oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes and ketones is a valuable transformation in organic synthesis. By analogy with other high-potential quinones, this compound is a potential reagent for this dehydrogenation.

Mechanism: Similar to other quinone-mediated dehydrogenations, the reaction likely proceeds through a hydride transfer from the alcohol to the quinone.

General Protocol: Oxidation of Cinnamyl Alcohol

-

Dissolve cinnamyl alcohol (1.0 mmol) in a suitable solvent such as dioxane or toluene (10 mL).

-

Add this compound (1.5 mmol).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated 2,6-dibromohydroquinone.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield cinnamaldehyde.

Illustrative Data: Dehydrogenation of Allylic Alcohols

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Cinnamyl alcohol | Cinnamaldehyde | 18 | 65 |

| 2 | Geraniol | Geranial | 24 | 55 |

| 3 | 1-Octen-3-ol | 1-Octen-3-one | 20 | 60 |

Note: The data in this table is illustrative and intended to represent expected outcomes. Actual results may vary.

Safety Precautions

This compound is a potentially toxic and genotoxic compound.[1][2] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Disclaimer

The protocols and data provided in these application notes are for informational purposes and are intended for use by qualified professionals. These are generalized procedures and may require optimization for specific substrates and reaction scales. The illustrative data is not based on experimentally verified results for this compound but is intended to provide a reasonable expectation of outcomes based on the reactivity of similar compounds. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes & Protocols: Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives. This class of compounds holds significant interest due to their potential as antimicrobial and antitumor agents. The core of the synthesis involves the nucleophilic substitution of two bromine atoms on a tetrabrominated benzoquinone core with various amino compounds.

Introduction

Quinones are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. In particular, 2,5-diamino-3,6-dihalo-1,4-benzoquinones have been investigated for their diverse biological activities, including antitumor, antimicrobial, and antimalarial properties.[1][2] The synthesis of these compounds is typically achieved through the reaction of a perhalogenated p-benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), with a variety of primary or secondary amines. This reaction proceeds via a 1,4-addition-elimination mechanism, leading to the substitution of the halogen atoms at the 2 and 5 positions. The structural diversity of the final products can be readily achieved by varying the amine starting material, allowing for the generation of libraries of compounds for biological screening.

General Synthetic Scheme

The fundamental reaction for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones involves the coupling of 2,3,5,6-tetrabromo-1,4-benzoquinone with a selected amino compound. The reaction is typically carried out in a suitable solvent system, often in the presence of a base to facilitate the reaction.

Caption: General reaction scheme for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.

Experimental Protocols

The following protocols are generalized from published procedures and can be adapted for the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.[2][3]

Protocol 1: Synthesis of 2,5-Di(aryl)amino-3,6-dibromo-1,4-benzoquinones

Materials:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

-

Substituted aryl amine

-

Ethanol (EtOH)

-

Glacial Acetic Acid (GAA)

-

Water (H₂O)

-

Sodium Acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., Ethanol, Glacial Acetic Acid)

Procedure:

-

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), add a small amount of sodium acetate.[2]

-

Add the desired amino compound (0.02 mole) to the reaction mixture.[2]

-

Reflux the reaction mixture for a period of 3 hours.[2]

-

Allow the mixture to cool to room temperature and leave it overnight.[2]

-

Filter the precipitated product and wash it with cold water.[3]

-

Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[2]

-

Dry the purified product and determine its melting point and yield.

-

Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[1][2]

Protocol 2: Alternative Synthesis and Work-up

This protocol provides an alternative work-up procedure that may be beneficial for certain derivatives.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-